N-(6-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a thiazole ring, and a carboxamide group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the carboxamide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(6-methoxy-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes at the molecular level.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial activities. It is also investigated for its role in drug development and design.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-pyrrolidinyl)acetamide
Uniqueness
Compared to similar compounds, N-(6-methoxy-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features, such as the presence of both benzothiazole and thiazole rings, and the carboxamide group. These structural elements contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13N3O2S2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-7-12(20-8(2)15-7)13(18)17-14-16-10-5-4-9(19-3)6-11(10)21-14/h4-6H,1-3H3,(H,16,17,18) |
InChI Key |
OYRMQKLKYDHLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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